molecular formula C20H8I2Na2O5 B12394950 Erythrosin Yellowish

Erythrosin Yellowish

Cat. No.: B12394950
M. Wt: 628.1 g/mol
InChI Key: AHSJNHONMVUMLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Erythrosin Research and Development

The journey of Erythrosin began in 1876 when it was discovered by the Swiss chemist Karl Kussmaul. wikipedia.org Shortly after its discovery, it was commercialized for the purpose of dyeing textiles like wool and silk. wikipedia.org Its synthesis is a two-step process that starts with the condensation of resorcinol (B1680541) and phthalic anhydride (B1165640) to form fluorescein (B123965), which is subsequently iodinated to produce the final Erythrosin molecule, chemically known as the disodium (B8443419) salt of 2,4,5,7-tetraiodofluorescein. wikipedia.orgfao.orgnih.govnih.gov

The early 20th century saw its applications expand beyond textiles. Following the passage of the Pure Food and Drug Act of 1906 in the United States, Erythrosin was legalized for use as a food colorant. wikipedia.org Its production for the food industry grew substantially over the following decades. wikipedia.orgatamanchemicals.com This historical transition from a textile dye to a widely used additive underscores the evolving interplay between chemical synthesis, industrial application, and regulatory science.

Data sourced from multiple references. wikipedia.orgnih.govnih.govchemicalbook.comsigmaaldrich.com

Interdisciplinary Significance in Chemical Sciences and Related Fields

Erythrosin's unique chemical structure and photophysical properties have made it a valuable tool in numerous scientific disciplines. As a derivative of fluorone, its extended π-system and heavy iodine atoms are central to its functions. wikipedia.org

Photochemistry and Photophysics: Erythrosin is a highly efficient photosensitizer. oup.com It strongly absorbs light in the visible spectrum and, upon excitation, can transition to a triplet state. oup.comresearchgate.net This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. researchgate.net This property is the basis for many of its applications. Its high molar absorption coefficient (ε₅₃₂ₙₘ ≈ 96,600 L mol⁻¹ cm⁻¹) and significant singlet oxygen quantum yield (ΦΔ ≈ 0.62 in water) make it particularly effective. researchgate.net Research has explored its photophysical behavior in various environments, including polymers and dendrimers, to modulate its properties for specific applications. nih.govias.ac.in

Organic Synthesis: In the field of synthetic chemistry, Erythrosin serves as an inexpensive and effective visible-light photoredox catalyst. wikipedia.orgrsc.org This application leverages its ability to initiate electron transfer reactions upon light absorption. It has been successfully employed in the synthesis of complex organic molecules like imidazo[1,2-a]pyridines and in photocatalytic oxidation reactions when paired with semiconductor materials such as titanium dioxide. rsc.orgacs.org

Analytical Chemistry: The distinct color and spectroscopic properties of Erythrosin have been utilized in analytical chemistry. It has been used as an indicator in titrations and in chemometric methods for the simultaneous determination of multiple colored compounds in a mixture. acs.orgsci-int.com More advanced applications include its use in the development of highly sensitive analytical sensors, for instance, in the surface-enhanced Raman scattering (SERS) based detection of gold nanoparticles. researchgate.net

Biomedical and Biological Research: Erythrosin's capacity to generate reactive oxygen species has been extensively studied in the context of photodynamic therapy (PDT). oup.complos.org Research has demonstrated its potential for the light-activated killing of pathogenic microorganisms in oral plaque biofilms and for the treatment of malignant and pre-malignant oral cells. oup.complos.orgresearchgate.net In some studies, it has proven more effective than other well-known photosensitizers. oup.comoup.comnih.gov Beyond PDT, it is also used as a biological stain for visualizing cellular structures in microscopy. wikipedia.orgatamanchemicals.com

Data sourced from multiple references. oup.comias.ac.inrsc.orgacs.orgnih.gov

Current Research Frontiers and Unaddressed Challenges

Despite its long history, research on Erythrosin continues to evolve, pushing into new frontiers while also seeking to overcome long-standing challenges.

Current Research Frontiers:

Advanced Photocatalysis: A significant area of current research involves integrating Erythrosin with advanced materials to enhance its catalytic activity. This includes the development of novel nanocomposites and dye-sensitized semiconductors for applications in green chemistry and environmental remediation, such as the degradation of pollutants and the selective oxidation of organic compounds. acs.orgmdpi.comresearchgate.net

Novel Therapeutic Strategies: The antiviral potential of Erythrosin is a burgeoning field of study. Recent research has identified it as a potent inhibitor of the flavivirus NS2B-NS3 protease, a critical enzyme for viruses such as Zika and Dengue, opening a new avenue for therapeutic development. nih.gov Furthermore, synthetic modification of the Erythrosin structure to create derivatives with enhanced interaction with biological membranes is being pursued to improve PDT efficacy. researchgate.net

Unaddressed Challenges:

Photostability: A primary limitation of Erythrosin is its susceptibility to photobleaching, where the molecule is irreversibly damaged by light exposure. researchgate.net This degradation reduces its efficiency over time in applications like photocatalysis and PDT. A key challenge is to enhance its photostability, for example, by embedding it in protective polymer matrices or by chemical modification, without compromising its photosensitizing properties. ias.ac.in

Environmental Persistence and Degradation: The stability that makes Erythrosin a useful dye also contributes to its persistence in the environment, posing a challenge for wastewater treatment. usv.ro While photocatalytic degradation has shown promise, developing cost-effective and scalable methods for its complete mineralization remains an active area of research. usv.ro

Mechanism of Action: While the fundamental photophysics of Erythrosin is well-understood, the precise mechanisms of its interactions within complex biological systems are not fully elucidated. nih.govscielo.br A deeper understanding of how it binds to and affects the function of specific proteins and enzymes is needed to fully exploit its potential in biomedical applications and to understand its biological activity. nih.govsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H8I2Na2O5

Molecular Weight

628.1 g/mol

IUPAC Name

disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H10I2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2

InChI Key

AHSJNHONMVUMLK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Erythrosin

Electrochemical Synthesis Pathways from Precursors

Electrochemical methods offer a compelling alternative to conventional chemical synthesis, providing advantages in terms of control, efficiency, and reduced environmental impact. The electrochemical synthesis of Erythrosin (also known as Erythrosine B or tetraiodofluorescein) from its precursor, fluorescein (B123965), has been demonstrated as a viable and superior pathway. researchgate.net

This process involves the electrochemical halogenation of fluorescein. researchgate.net In a typical setup, bromide or iodide ions are oxidized at an anode to generate a reactive halogen species in-situ. researchgate.netpixel-online.net This reactive intermediate then immediately reacts with the fluorescein present in the solution, leading to sequential halogenation of the xanthene core. pixel-online.net The degree of halogenation can be controlled through reaction parameters.

Research into the electrochemical synthesis of Erythrosin from fluorescein has identified optimal conditions for maximizing product yield and purity. researchgate.net Key parameters include the choice of electrolyte, anode material, and current density. Studies have shown that while electrolytes like sodium bicarbonate are highly effective for the electrosynthesis of brominated fluorescein (Eosin), sodium acetate (B1210297) solutions provide a more suitable medium for iodination to produce Erythrosin. researchgate.netresearchgate.net The process has been successfully carried out in both batch and flow reactors. researchgate.net The electrochemical approach is noted for producing a product with a higher purity content compared to commercially available samples of the era. researchgate.net

Table 1: Optimized Parameters for Electrochemical Synthesis of Erythrosin. researchgate.net
ParameterExperimental Conditions
PrecursorFluorescein
Electrolytes20% CH3COONa (pH 9.0)
Anode MaterialTSIA (Titanium Substrate Iridium Oxide Activated), Graphite (B72142)
Anode Current Density2.5-7 A dm⁻²
Temperature40 ± 5 °C

The probable mechanism involves the oxidation of iodide ions at the anode to form elemental iodine, which then electrophilically substitutes onto the electron-rich fluorescein molecule to yield tetraiodofluorescein. researchgate.netpixel-online.net This method avoids the direct handling of hazardous halogens and allows for precise control over the reaction. pixel-online.net

Design and Synthesis of Erythrosin Derivatives

The functional properties of Erythrosin can be tailored for specific applications through the synthesis of its derivatives. This involves chemical modification of the parent molecule to enhance or introduce desired characteristics, such as altered photophysical properties, increased biological activity, or the ability to conjugate to other molecules.

The reactivity and properties of Erythrosin are highly dependent on its chemical structure, which features two key regions for modification: the upper xanthene ring and the lower isobenzofuran (B1246724) (phenyl) ring. nih.gov The introduction of different substituent groups can have significant effects due to inductive and resonance phenomena. youtube.comlibretexts.org

Structure-activity relationship (SAR) studies have provided critical insights into how modifications affect the molecule's function. For instance, in the context of developing antiviral agents against the Zika virus (ZIKV), researchers synthesized a series of Erythrosin B derivatives. nih.gov These studies revealed that:

Xanthene Ring Modifications: Most alterations to the xanthene ring, such as changing the iodine substituents, resulted in a reduction or complete loss of inhibitory activity against the viral protease. nih.gov This suggests the tetraiodo-substitution pattern on the xanthene core is crucial for this specific biological activity. nih.gov

Isobenzofuran Ring Modifications: In contrast, the isobenzofuran ring proved to be more tolerant to modifications. nih.gov Introducing chlorine atoms as substituents on this ring led to derivatives with slightly increased antiviral activity, indicating this site is a promising target for future optimization. nih.gov

The type of substituent dramatically influences reactivity. Electron-donating groups (e.g., -OH, -OR) activate the aromatic system, making it more susceptible to electrophilic attack, while electron-withdrawing groups (e.g., -NO₂, -CN, halogens) deactivate it. youtube.comlibretexts.org Halogen substituents, like the iodine atoms in Erythrosin, are deactivating due to their electron-withdrawing inductive effect, yet they can also donate electron density via resonance. libretexts.org This dual nature plays a pivotal role in modulating the molecule's electronic properties and interactions. researchgate.net

Table 2: Structure-Activity Relationship of Erythrosin B Modifications for Anti-ZIKV Activity. nih.gov
Region ModifiedType of ModificationEffect on Inhibitory Activity
Xanthene RingVarious modifications (e.g., altering iodine substituents)Loss or reduction of activity
Isobenzofuran RingChlorine substitutionsSlight increase in activity

A significant area of Erythrosin derivatization involves the synthesis of conjugates, where the dye is covalently linked to a larger molecule, such as a protein or polymer, to create a functional hybrid material.

One important application is in the field of immunoassays. An artificial antigen for Erythrosin has been synthesized by coupling its precursor, fluorescein, to a carrier protein, bovine serum albumin (BSA). google.comgoogle.com This conjugate can be used to generate antibodies specific to the Erythrosin structure, enabling the development of sensitive detection methods like ELISA. google.com Similarly, Erythrosin-isothiocyanate has been conjugated to antibodies for use in analytical procedures. prepchem.com

Derivatives have also been synthesized to enhance biological efficacy. For example, dialkylated Erythrosin B derivatives, synthesized via an Arbuzov-type rearrangement using dialkyl sulfite, have been investigated as potential antimicrobial agents against strains like Escherichia coli. researchgate.netnitkkr.ac.in Furthermore, the development of Erythrosin derivatives as potent inhibitors of the ZIKV protease demonstrates a targeted approach to creating conjugates for specific therapeutic applications. nih.gov

Green Chemistry Approaches in Erythrosin Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign, reducing waste and avoiding the use of hazardous substances. While the traditional synthesis of Erythrosin involves processes that are not inherently "green," significant progress has been made in the green synthesis of its core structure, the xanthene ring system. pnu.ac.irijcce.ac.irunito.it

These modern approaches offer several advantages over classical methods, including the use of non-toxic catalysts, environmentally friendly solvents, and energy-efficient reaction conditions. pnu.ac.irbenthamdirect.com Key green strategies applicable to xanthene synthesis include:

Use of Eco-Friendly Catalysts: Researchers have employed biodegradable and reusable catalysts like cellulose (B213188) sulfuric acid (CSA) for the condensation reactions that form the xanthene backbone. pnu.ac.ir Other efficient and magnetically separable nanocatalysts, such as γ-Fe₂O₃@HAP-Fe²⁺ NPs, have been used to synthesize xanthene derivatives in water, a green solvent. ijcce.ac.ir

Alternative Energy Sources: Ultrasound irradiation has been utilized as an alternative energy source to drive the synthesis of xanthene derivatives. unito.it This technique often leads to higher yields, significantly faster reaction rates, and improved selectivity under milder conditions compared to conventional heating. unito.it

Environmentally Benign Solvents: Many green synthetic routes for xanthenes now prioritize the use of water or ethanol, or are performed under solvent-free conditions, which drastically reduces the environmental footprint of the process. pnu.ac.irijcce.ac.irunito.ittandfonline.com

Metal-Free Photocatalysis: Xanthene dyes themselves, including Erythrosin, are effective photocatalysts that operate under visible light. benthamdirect.com This highlights a green application of the compounds, as they can replace metal-based catalysts (often containing expensive and toxic Ir or Ru) in various organic reactions. benthamdirect.com

These methodologies, while often demonstrated for general xanthene derivatives, lay a clear foundation for developing a more sustainable, end-to-end synthesis of Erythrosin Yellowish. The electrochemical pathways discussed previously can also be considered a green approach, as they generate reagents in-situ and can reduce the need for harsh chemical oxidants. pixel-online.net

Sophisticated Analytical Techniques for Erythrosin Characterization and Quantification

Spectroscopic Methodologies for Comprehensive Analysis

Spectroscopic techniques are central to the analysis of Erythrosin, leveraging its interaction with electromagnetic radiation to elucidate its structural and electronic properties.

Advanced UV-Vis Spectrophotometry and Luminescence Characterization

Advanced UV-Vis spectrophotometry and luminescence techniques are pivotal in understanding the photophysical behavior of Erythrosin. These methods probe the electronic transitions that occur when the molecule absorbs and emits light.

Erythrosin B exhibits a strong absorption of visible light, with its primary absorption peak typically observed around 524-535 nm in various solvents, including water and ethanol. merckmillipore.comphotochemcad.comatamanchemicals.com The molar extinction coefficient, a measure of how strongly the substance absorbs light at a given wavelength, is notably high, indicating its efficacy as a dye. nih.gov The absorption spectrum can be influenced by the solvent environment. researchgate.net For instance, in an aqueous solution, the maximum absorbance is at approximately 530 nm. atamanchemicals.com

Fluorescence spectroscopy reveals that upon excitation, Erythrosin B emits light at a longer wavelength than it absorbs. The fluorescence emission spectrum is a key characteristic used in its identification and quantification. The intensity and lifetime of this fluorescence can be affected by various factors, including the surrounding medium and the presence of quenching agents. For example, collisional quenching with potassium iodide can significantly decrease the fluorescence lifetime of Erythrosin B. nih.gov The binding of Erythrosin B to proteins, such as bovine serum albumin, can also lead to changes in its absorption and fluorescence spectra. researchgate.net

Spectral Properties of Erythrosin B
ParameterValueSolvent/ConditionReference
Absorption Maximum (λmax)535 nmEthanol photochemcad.com
Absorption Maximum (λmax)524 - 527 nmWater merckmillipore.com
Absorption Maximum (λmax)~526 nmWater (pH 7) nih.gov
Absorption Maximum (λmax)510 nmAqueous Solution (6 x 10-6 M) researchgate.net
Molar Extinction Coefficient (ε)107,000 M-1cm-1at 535 nm in Ethanol photochemcad.com
Fluorescence Lifetime (Quenched)24 ps5.02 M Potassium Iodide nih.gov

Erythrosin B is well-known for its prominent phosphorescence, a phenomenon where the molecule emits light from its excited triplet state. nih.gov This emission occurs at a longer wavelength and has a much longer lifetime compared to fluorescence. The phosphorescence of Erythrosin B can be observed at room temperature, particularly when the dye is immobilized on surfaces or in viscous media, which protects it from quenching by molecular oxygen. researchgate.net

Delayed fluorescence, another form of long-lived emission, is also observed for Erythrosin B. nih.gov This E-type fluorescence arises from the thermal reactivation of molecules from the triplet state back to the excited singlet state, from which they then fluoresce. nih.gov The intensities of both phosphorescence and delayed fluorescence are sensitive to temperature and the presence of oxygen. scispace.com For instance, in amorphous sucrose (B13894) films, as temperature increases, phosphorescence intensity decreases while delayed fluorescence intensity increases. nih.gov In sol-gel silica (B1680970), the phosphorescence emission has a strong peak around 691 nm, while a smaller delayed fluorescence peak appears at a shorter wavelength of about 570 nm. scispace.com

Studies have shown that the phosphorescence lifetime of Erythrosin B in aerobic alkaline aqueous solution is approximately 1.92 µs. researchgate.net The formation of the triplet state, which is a precursor to phosphorescence, occurs through intersystem crossing from the excited singlet state. mdpi.com The efficiency of this process is a key determinant of the phosphorescence quantum yield.

The quantum yield of a photophysical process is the fraction of absorbed photons that result in that specific process. For Erythrosin B, the fluorescence quantum yield (Φf) and the phosphorescence quantum yield (Φp) are important parameters that characterize its emissive properties.

The fluorescence quantum yield of Erythrosin B is generally low, with reported values varying depending on the environment. For example, in ethanol, the fluorescence quantum yield is approximately 0.08. photochemcad.com When bound to a peptide, a value of 0.095 has been determined. researchgate.net In the presence of a high concentration of potassium iodide, the quantum yield can be quenched to as low as 0.0035. nih.gov

The phosphorescence quantum yield of Erythrosin B is significantly higher, especially in deoxygenated or rigid environments. In starch, the phosphorescence quantum yield can be as high as 6% at 293K and increases to 25% at 12K. researchgate.net In aerobic alkaline aqueous solution, the phosphorescence quantum yield is much lower, on the order of (1.5 ± 0.3) × 10⁻⁵. researchgate.net For Erythrosin B trapped in sol-gel silica, the phosphorescence quantum yield in a vacuum at room temperature is 2.0%. uq.edu.au The triplet state quantum yield is also a critical parameter, with photosensitizing efficiency increasing in the order fluorescein (B123965) < eosin (B541160) B < eosin Y < erythrosin B < rose bengal. nih.gov

Quantum Yields of Erythrosin B
Quantum Yield TypeValueConditionReference
Fluorescence (Φf)0.08Ethanol photochemcad.com
Fluorescence (Φf)0.095Attached to a peptide researchgate.net
Fluorescence (Φf)0.00355.02 M KI nih.gov
Phosphorescence (Φp)6%In starch at 293K researchgate.net
Phosphorescence (Φp)25%In starch at 12K researchgate.net
Phosphorescence (Φp)(1.5 ± 0.3) × 10-5Aerobic 0.1 mM NaOH researchgate.net
Phosphorescence (Φp)2.0%In sol-gel silica (vacuum, room temp.) uq.edu.au

Mass Spectrometry for Impurity Profiling and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For Erythrosin B, MS is invaluable for confirming its molecular identity, profiling impurities, and elucidating its fragmentation pathways.

High-resolution mass spectrometry can precisely determine the elemental composition of Erythrosin B and any related impurities. This is crucial for assessing the purity of the dye, as commercial preparations may contain subsidiary coloring matters. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often coupled with mass analyzers like time-of-flight (TOF) or Orbitrap to achieve high accuracy and sensitivity.

Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, are used to study the fragmentation pathways of Erythrosin B. This provides structural information and helps in the identification of unknown impurities or degradation products. The fragmentation pattern is a characteristic fingerprint of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups within the Erythrosin B molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. For Erythrosin B, characteristic absorption bands for the benzene (B151609) ring stretches are observed around 1602, 1541, and 1455 cm⁻¹. researchgate.net The region between 1350 and 1120 cm⁻¹ is associated with the mono and di-halogenated aromatic nucleus. scielo.br

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The Raman spectrum also reveals vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) can be used to predict the Raman spectra and assign the observed vibrational bands. rsc.org For Erythrosin B, the intense band at 1317 cm⁻¹ is attributed to the alternating C-C bond vibrations of the aromatic ring. duke.edu Surface-Enhanced Raman Scattering (SERS) can be used to significantly enhance the Raman signal of Erythrosin B, allowing for trace detection. metrohm.com

Key Vibrational Bands of Erythrosin B
TechniqueWavenumber (cm-1)AssignmentReference
FT-IR1602, 1541, 1455Benzene ring stretches researchgate.net
FT-IR1350 - 1120Mono and di-halogenated aromatic nucleus scielo.br
FT-IR963C=C-H functional group researchgate.net
Raman1317Alternating C-C bond of aromatic ring duke.edu

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the analysis of food colorants like Erythrosin due to its exceptional separation capabilities. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two prominent techniques that offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation, purity assessment, and quantification of Erythrosin in various samples, including foodstuffs and pharmaceutical formulations. scholarsresearchlibrary.comresearchgate.net Reversed-phase (RP) HPLC is particularly effective, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation. epa.gov

Several RP-HPLC methods have been developed and validated for Erythrosin analysis. scholarsresearchlibrary.comajrconline.org A common approach involves using a C18 column as the stationary phase. scholarsresearchlibrary.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a mixture of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727) has been successfully used. scholarsresearchlibrary.comresearchgate.netajrconline.org The pH of the mobile phase also plays a significant role, with a pH of 8 showing good peak symmetry. researchgate.net Detection is typically carried out using a Photo Diode Array (PDA) detector at a wavelength of around 529 nm. scholarsresearchlibrary.comresearchgate.netajrconline.org

These methods have demonstrated high sensitivity, with detection limits reported as low as 0.1 ng/ml and quantification limits at 1 ng/ml. scholarsresearchlibrary.comresearchgate.net The precision of these methods is also notable, with low relative standard deviations (RSD) for both intra-day and inter-day measurements. scholarsresearchlibrary.comresearchgate.net The linearity of the calibration curves is excellent over a defined concentration range, ensuring accurate quantification. ajrconline.org

Interactive Table: HPLC Method Parameters for Erythrosin Analysis

Parameter Condition Reference
Column Phenomenex C18 Gemini (150x4.6 mm, 5 µm) scholarsresearchlibrary.com, researchgate.net, ajrconline.org
Mobile Phase 10mM Ammonium Acetate Buffer:Acetonitrile:Methanol (50:25:25 v/v/v) scholarsresearchlibrary.com, researchgate.net
pH 8 researchgate.net
Detection Photo Diode Array (PDA) at 529 nm scholarsresearchlibrary.com, researchgate.net, ajrconline.org
Flow Rate 1 ml/min scholarsresearchlibrary.com, researchgate.net
Retention Time 5.6 min scholarsresearchlibrary.com, researchgate.net
Limit of Detection (LOD) 0.1 ng/ml scholarsresearchlibrary.com, researchgate.net
Limit of Quantification (LOQ) 1 ng/ml scholarsresearchlibrary.com, researchgate.net

Capillary Electrophoresis (CE) has emerged as a powerful technique for the high-resolution separation of Erythrosin and its impurities. nih.gov This method offers advantages such as high efficiency, reduced solvent and sample consumption, and lower waste generation compared to traditional HPLC. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for separating both charged and neutral analytes. nih.govwikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govwikipedia.org The separation of dyes like Erythrosin is then based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

For the analysis of Erythrosin and related fluorescein isomers, a buffer system containing borate (B1201080) and SDS at an alkaline pH (e.g., 9.3) has been shown to be effective. nih.gov This method allows for the quantitation of major by-products formed during the synthesis of Erythrosin, such as 2',4',5'-triiodofluorescein (B12726847) and 2',4',7'-triiodofluorescein. nih.gov

The sensitivity of CE methods for Erythrosin can be significantly enhanced by using laser-induced fluorescence (LIF) detection. nih.gov A CE-LIF system using a frequency-doubled Nd:YAG laser (532 nm) as the excitation source has achieved an extrapolated limit of detection (LOD) of 0.4 ng/mL for Erythrosin B. nih.gov This represents a significant improvement in sensitivity compared to CE with conventional UV/Vis absorbance detection. nih.gov The high selectivity of CE-LIF also helps in minimizing matrix effects when analyzing complex food samples. nih.gov

Interactive Table: Capillary Electrophoresis Conditions for Erythrosin Separation

Parameter Condition Reference
Technique Micellar Electrokinetic Chromatography (MEKC) nih.gov, nih.gov
Buffer 50 mM Borate, 25 mM Sodium Dodecyl Sulfate (SDS), pH 9.3 nih.gov
Detection Laser-Induced Fluorescence (LIF) with Nd:YAG laser (532 nm) nih.gov
Limit of Detection (LOD) 0.4 ng/mL (Erythrosin B with LIF detection) nih.gov
Analytes Separated Erythrosin, 2',4',5'-triiodofluorescein, 2',4',7'-triiodofluorescein nih.gov

Electrochemical Sensing and Detection Systems

Electrochemical methods offer a compelling alternative to chromatographic techniques for the determination of Erythrosin, providing advantages such as simplicity, low cost, and portability. nih.govresearchgate.net These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been successfully applied to the analysis of Erythrosin. researchgate.netmdpi.com To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes are often employed. researchgate.net These modifications can increase the electrode's surface area, improve electron transfer kinetics, and facilitate the preconcentration of the analyte onto the electrode surface.

A variety of materials have been used to modify electrodes for Erythrosin detection, including carbon-based nanomaterials, metal oxides, and polymers. nih.gov For example, a poly(Erythrosine) modified pencil graphite (B72142) electrode has been fabricated for the determination of other analytes, demonstrating the potential of electropolymerization in sensor development. researchgate.net Another approach involves the use of a glucose-modified carbon paste electrode, which has shown enhanced sensitivity for Erythrosin detection. researchgate.net The oxidation of glucose on the electrode surface leads to the adsorption of negatively charged species, which in turn improves the interaction between the electrode and the analyte. researchgate.net

Square-wave adsorptive stripping voltammetry (SW-AdSV) is another sensitive voltammetric technique that has been used for Erythrosin analysis. mocedes.org This method involves an accumulation step where the analyte is adsorbed onto the electrode surface before the potential is scanned. By optimizing parameters such as the accumulation time, accumulation potential, and pH, a very low detection limit of 6.96×10⁻¹⁰ mol l⁻¹ has been achieved for Erythrosin B. mocedes.org

Interactive Table: Modified Electrodes for Voltammetric Determination of Erythrosin

Electrode Modification Voltammetric Technique Key Findings Reference
Glucose-modified carbon paste electrode Cyclic Voltammetry (CV) Enhanced sensitivity due to increased interaction between analyte and electrode. researchgate.net
Nano Y2O3 modified graphite electrode Differential Pulse Voltammetry (DPV) Proposed for the electrochemical detection of Erythrosin in candies. researchgate.net
Hanging Mercury Drop Electrode (HMDE) Square-Wave Adsorptive Stripping Voltammetry (SW-AdSV) Achieved a detection limit of 6.96×10⁻¹⁰ mol l⁻¹. mocedes.org
Poly(Erythrosine) modified pencil graphite electrode Cyclic Voltammetry (CV) Fabricated via electropolymerization for sensing applications. researchgate.net

Amperometric and potentiometric methods represent another class of electrochemical techniques applicable to Erythrosin analysis. Amperometry involves applying a constant potential to a working electrode and measuring the resulting current, which is proportional to the analyte's concentration. taylorandfrancis.com This technique is often coupled with flow injection analysis (FIA) for rapid and automated measurements. rsc.org Amperometric detection in an FIA system allows for high sample throughput and can achieve very low detection limits. nih.govnih.gov The use of microelectrodes in an amperometric detector can further enhance sensitivity. nih.gov

Potentiometric sensors, on the other hand, measure the potential difference between a working electrode and a reference electrode under near-zero current conditions. taylorandfrancis.com The potential of the working electrode is related to the concentration of the analyte. While less common for Erythrosin analysis compared to voltammetric and amperometric methods, potentiometry offers the advantage of simplicity and low instrumentation cost.

Flow injection analysis systems can be coupled with various detectors, including amperometric ones, for the determination of a wide range of analytes. researcher.life The optimization of FIA parameters, such as flow rate and sample volume, is crucial for achieving high repeatability and low dispersion of the analyte zone. researcher.life

Chemometric Applications in Erythrosin Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of Erythrosin analysis, chemometrics can be applied to data from various analytical techniques, particularly spectrophotometry, to resolve complex mixtures and improve the accuracy of quantification. nih.gov

When analyzing mixtures of dyes, their spectral profiles often overlap, making it difficult to determine the concentration of each component using traditional univariate calibration methods. nih.gov Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), can overcome this challenge by analyzing the entire spectrum simultaneously. mocedes.orgnih.gov

For instance, PLS has been used for the simultaneous spectrophotometric determination of Erythrosin, Amaranth, and Tartrazine in ternary mixtures. tandfonline.com Similarly, zero-crossing derivative spectrophotometry, another chemometric approach, has been successfully employed to resolve binary mixtures of Sunset Yellow and Erythrosin. researchgate.netcapes.gov.br This method utilizes the first or higher-order derivative of the absorption spectrum, where the derivative of one component is zero at the wavelength where the other component is measured. researchgate.net

Chemometric techniques like Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Linear Discriminant Analysis (LDA) are also valuable for visualizing data and classifying samples based on their chemical composition. nih.govnih.gov These methods can be used to analyze the complex data generated from colorimetric sensor arrays that interact with analytes like Erythrosin. nih.govnih.gov The combination of sensor arrays and chemometrics provides a powerful tool for the identification and quantification of various compounds. nih.gov

Partial Least Squares (PLS) for Multicomponent Analysis

Partial Least Squares (PLS) regression is a powerful multivariate calibration tool widely used for the quantitative analysis of spectral data. mdpi.comresearchgate.net The PLS algorithm is effective at developing quantitative models by calculating new, uncorrelated latent variables (factors) that explain the maximum covariance between the spectral data and the concentrations of the components of interest. mdpi.com This makes it particularly suitable for handling the overlapping spectra commonly found in mixtures of food dyes. sci-int.comresearchgate.net

Research has demonstrated the successful application of PLS in the simultaneous determination of Erythrosin alongside other synthetic dyes. In one study, a PLS model was developed using UV-Vis spectrophotometry to quantify Erythrosine B, Brilliant Blue, and Tartrazine. nih.gov The model's accuracy was validated, showing only a small difference between the predicted and measured concentrations, confirming its potential for accurately determining dye concentrations in food samples. nih.gov

Another study focused on determining Erythrosin and Sunset Yellow in simulated saffron samples. sci-int.com By recording absorption spectra at an optimal pH and applying the PLS method to the spectral matrices, researchers could successfully quantify both dyes. sci-int.com The method proved to be simple, rapid, and reliable, with low relative errors for both Erythrosin and Sunset Yellow. sci-int.com The effectiveness of the PLS model is often assessed using parameters like the Root Mean Square Error (RMSE), which indicates the precision and accuracy of the predictions. sci-int.com

The table below summarizes the findings of a study that employed a PLS-1 model for the simultaneous determination of Erythrosin and Sunset Yellow. sci-int.com

ParameterSunset YellowErythrosine
Number of Factors 77
RMSE 0.1750.288
Relative Error (%) 2.4475.0
Correlation Coefficient (R²) 0.9970.995
This table presents the statistical results for a PLS-1 calibration model used to quantify Sunset Yellow and Erythrosin in a binary mixture, demonstrating the model's high accuracy and correlation. sci-int.com

Furthermore, Fourier Transform Infrared (FTIR) spectroscopy combined with PLS has been used to detect Erythrosine B as an adulterant in chili powder, showcasing the versatility of the technique across different spectral analysis methods. researchgate.net

Multivariate Calibration Techniques

Multivariate calibration methods are a cornerstone of modern analytical chemistry, especially for the analysis of complex systems where analytes have similar chemical properties and their spectral signals overlap. researchgate.nettandfonline.com These chemometric techniques, including PLS and Principal Component Regression (PCR), are frequently combined with spectrophotometric methods to achieve high precision and reliability in quantification. researchgate.net The primary advantage of these approaches is their ability to use a large portion of the spectral information, which enhances the robustness and accuracy of the quantitative models. mdpi.comresearchgate.net

For Erythrosin analysis, these techniques are indispensable for resolving it from other colorants like Tartrazine, Sunset Yellow, and Brilliant Blue in various commercial products. nih.govcapes.gov.br The direct UV-Vis spectrophotometric determination of such mixtures is often impossible without the aid of chemometrics. sci-int.com

A notable application involves the use of Surface-Enhanced Raman Spectroscopy (SERS) combined with chemometrics for the rapid quantitative analysis of Erythrosin and other colorants in beverages. rsc.org In this approach, a multivariate linear regression (MLR) model is established between the SERS spectra and the concentration of the dyes. rsc.org The predictive capability of such models is evaluated using metrics like the coefficient of determination (R²), the relative error of prediction (REP), and the root mean square error of prediction (RMSEP). rsc.org

The research findings below highlight the performance of a SERS-based chemometric model for the quantification of Erythrosin in different beverage types. rsc.org

Sample TypeREP (%)RMSEP (μg mL⁻¹)LOD (μg mL⁻¹)LOQ (μg mL⁻¹)
FDDR-Erythrosine 0.9992.970.110.060.20
VCD-Erythrosine 0.9963.510.520.301.00
This table details the performance of a Multivariate Linear Regression (MLR) model combined with SERS for the quantitative analysis of Erythrosin in Fruit-Drink-Dessert-Red (FDDR) and Vegetable-Carbonated-Drink (VCD) samples. rsc.org

By combining instrumental techniques with multivariate analysis, both qualitative and quantitative information can be extracted from spectral data, enabling the development of reliable methods for food analysis. mdpi.com These methods are not only accurate but also rapid and economical, often eliminating the need for time-consuming pretreatment steps. researchgate.net

Mechanistic Investigations of Erythrosin Degradation and Transformation

Photodegradation Pathways and Kinetics

Photodegradation involves the breakdown of a molecule initiated by the absorption of photons. xhost.ro For Erythrosin B, this process is highly sensitive to oxygen and light. acs.org In aqueous solutions, the dye undergoes a rapid, oxygen-sensitive bleaching when exposed to visible light. acs.orgscispace.com The degradation follows pseudo-first-order kinetics, with the rate being critically dependent on the rate of photon absorption and the concentration of dissolved oxygen. acs.orgscispace.comasianpubs.org

Erythrosin B is an effective photosensitizer, meaning that upon absorbing light, it can transfer energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This process is a key driver of its photodynamic activity. nih.govnih.gov The generation of singlet oxygen requires the photosensitizer (Erythrosin B), dissolved molecular oxygen, and light of an appropriate wavelength to excite the dye. nih.gov

The primary mechanism of photobleaching—the loss of color due to the dye's degradation—is believed to be a geminate attack of this singlet molecular oxygen on the Erythrosin B chromophore itself. acs.orgscispace.com This self-degradation process can diminish the efficiency of singlet oxygen production over time. nih.gov Kinetic studies have shown that this inherent bleaching can be accelerated by self-catalysis at higher concentrations of Erythrosin B and with longer exposure times. acs.orgscispace.com The quantum yield of singlet oxygen for Erythrosin B in aqueous media is reported to be approximately 0.62. researchgate.net

The rate and pathway of Erythrosin B photodegradation are significantly influenced by various environmental conditions.

pH: The pH of the solution plays a critical role. The rate of photocatalytic degradation has been observed to increase as the pH rises from 4.0 to 8.5. This is attributed to the increased generation of hydroxyl radicals (•OH) from the interaction between hydroxide (B78521) ions (OH⁻) and electron holes (h+) on the semiconductor catalyst surface, as these radicals are primary drivers of the oxidative degradation.

Buffer Systems: The chemical nature of the buffering agent can have specific effects that go beyond simple pH control. nih.gov Studies comparing pure water, phosphate (B84403), Tris, and HEPES buffers have shown that the singlet oxygen quantum yield for Erythrosin B is notably different in HEPES compared to the other solvents. nih.govbohrium.com This indicates that the buffer's chemical composition can directly impact the photochemical processes. nih.gov

Light Intensity: The initial rate of photobleaching increases linearly with an increase in light intensity. scispace.com This is because a higher intensity increases the number of photons striking the semiconductor per unit of time, thereby enhancing the generation of reactive species responsible for degradation.

The following table summarizes the effect of pH on the photodegradation rate of Erythrosin B in the presence of a tin dioxide catalyst.

pHRate Constant (k) x 10⁵ (sec⁻¹)
4.03.55
5.54.17
7.05.02
8.55.83
9.55.25
Data sourced from a study on the photocatalytic degradation of Erythrosin-B.

During the photocatalytic degradation of Erythrosin B, the complex xanthene structure is broken down into simpler, less colored compounds. The main compounds identified as degradation products include phthalic anhydride (B1165640)/phthalic acid and 2,5-dihydroxybenzoic acid. researchgate.net The formation of these intermediates indicates the cleavage of the dye's core structure during the oxidative process.

Biodegradation Processes

Biodegradation utilizes microorganisms to break down organic compounds. While Erythrosin B's toxicity can make aerobic biodegradation challenging, certain microbial systems, particularly fungal ones, have shown the capacity to decolorize and degrade the dye. xhost.rousv.ro

Fungi are particularly well-suited for degrading complex pollutants due to their mycelial growth and production of potent extracellular enzymes. researchgate.net In the case of Erythrosin B, the fungus Neurospora crassa has been used to study its biodegradation. scielo.brresearchgate.netscielo.br The fungus is capable of using the dye as its sole carbon source. scielo.brresearchgate.net

Analysis using Fourier-transform infrared spectroscopy (FTIR) of the fungal cell walls after interaction with the dye showed significant modifications in absorption bands, suggesting enzymatic biodegradation. scielo.brresearchgate.netscielo.br The changes were more pronounced with longer contact time (90 hours vs. 2 hours), indicating a progressive breakdown of the dye molecule. scielo.br Specifically, modifications in the region associated with aromatic halogenated nuclei suggest a biodegradation of the iodine components of the molecule. scielo.br While specific enzymes like azoreductase are key in degrading azo dyes, the enzymatic systems in fungi like N. crassa involve a different, complex set of extracellular enzymes capable of non-specific degradation of aromatic compounds. scielo.brnih.gov

The efficiency of bioremediation depends on the chosen microorganism and the environmental conditions. Fungal systems have demonstrated notable potential for treating Erythrosin B.

Neurospora crassa : Studies using paramorphic forms of N. crassa showed significant removal and degradation of Erythrosin B from an aqueous solution. scielo.brscielo.br The process was evaluated at contact times of 2 and 90 hours, with spectral analysis confirming the modification of the dye's structure, suggesting an effective biodegradation process rather than simple biosorption. researchgate.netscielo.br

Other Fungi : The fungus Phlebia tremellosa has been used to decolorize various synthetic dyes, achieving over 96% reduction in color over 14 days. researchgate.netscielo.br While not specific to Erythrosin B, this highlights the broad capabilities of fungal bioremediation.

Bacterial Systems : While some studies note that aerobic biodegradation of Erythrosin B can be inefficient due to its toxicity, microbial consortia of bacteria and fungi can be more effective. xhost.rousv.rofrontiersin.org Such consortia can leverage different metabolic pathways and withstand higher concentrations of toxic compounds. frontiersin.org

The following table provides an overview of the efficiency of different bioremediation approaches for xanthene dyes.

Organism/SystemDyeEfficiencyTime
Neurospora crassaErythrosin BSignificant Degradation90 hours
Phlebia tremellosaSynthetic Dyes>96% Decolorization14 days
Data compiled from studies on dye biodegradation. scielo.br

Assessment of Degradation By-products

Initial rapid degradation phases often involve the fragmentation of the erythrosine molecule, leading to the formation of aromatic intermediates. preprints.org Subsequent, slower degradation phases can result in the formation of aliphatic carboxylic acids from the oxidative degradation of these aromatic rings. preprints.org This two-phase degradation process highlights the complexity of breaking down the Erythrosin molecule completely. preprints.org

Degradation Method Identified By-products Reference
Photocatalytic DegradationPhthalic anhydride/phthalic acid, 2,5-dihydroxybenzoic acid researchgate.net
Advanced Oxidation ProcessesAromatic intermediates, Aliphatic carboxylic acids preprints.org

Electrochemical Degradation Mechanisms and Optimization

Electrochemical methods, particularly advanced oxidation processes (AOPs), have demonstrated effectiveness in degrading organic pollutants like Erythrosin. These techniques often rely on the generation of highly reactive species to break down the complex structure of the dye.

Reactive species, especially hydroxyl radicals (•OH), play a pivotal role in the degradation of Erythrosin and other organic pollutants. nih.gov These radicals are powerful oxidizing agents that can react non-selectively with organic compounds, leading to the destruction of their chemical structure. In various AOPs, including photocatalysis and electrochemical methods, the generation of hydroxyl radicals is a primary objective. preprints.orgnih.gov Trapping experiments have confirmed that hydroxyl radicals are often the most active species involved in the decomposition of dye molecules. nih.gov The initial attack of hydroxyl radicals is typically on the chromophoric structure of the dye, which is responsible for its color. preprints.org

Radiolytic Degradation Studies (e.g., Gamma Radiation)

Radiolytic methods, particularly those employing gamma radiation, have emerged as a promising technology for the treatment of water contaminated with organic compounds like Erythrosin. The interaction of gamma rays with water molecules generates a variety of reactive species that can effectively degrade the dye.

Gamma radiation treatment has proven to be highly efficient in the degradation and decolorization of aqueous solutions of Erythrosin. The absorption peak in the visible region (around 528 nm), which is characteristic of the dye's color, decreases with an increasing absorbed dose of radiation. researchgate.net The disappearance of this peak indicates the rupture of the chromophoric group responsible for the color. Kinetic studies have shown that the degradation of Erythrosin by gamma radiation typically follows pseudo-first-order kinetics. preprints.orgresearchgate.net High removal efficiencies for the dye, as well as reductions in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), have been observed at specific radiation doses. researchgate.net For example, at a dose of 15 kGy, removal efficiencies of 97% for the food coloring and 81% for TOC have been reported. researchgate.net

Radiation Dose (kGy) COD Removal Efficiency (%) TOC Reduction (%) Reference
1.41~90- preprints.org
109580
15-81 researchgate.net

The efficiency of radiolytic degradation can be influenced by the presence of various additives and scavengers. The addition of hydrogen peroxide (H2O2) can enhance the decolorization reaction. preprints.org This is because H2O2 reacts with hydrated electrons produced during water radiolysis to generate more hydroxyl radicals, which are potent degrading agents. preprints.org However, there is a "critical dose" of H2O2 beyond which the degradation efficiency may decrease. preprints.org

Conversely, certain substances can act as scavengers, reducing the degradation efficiency. Alcohols, for instance, can retard the degradation process by reacting with the effective radicals, thereby lowering their concentration available to attack the dye molecules. preprints.org Similarly, carbonate and bicarbonate ions are known to be hydroxyl radical scavengers and can inhibit the rate of color decay in degradation processes. nih.gov The impact of these scavengers highlights the central role of radical species in the radiolytic degradation of Erythrosin.

Adsorption and Sorption Studies for Removal from Aqueous Media

The removal of Erythrosin B from aqueous environments through adsorption has been identified as a viable alternative to degradation methods, which can sometimes produce toxic intermediates. core.ac.uk Adsorption is a surface phenomenon where the dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). This approach is valued for its potential to immobilize and remove the dye using low-cost and environmentally friendly materials. core.ac.ukresearchgate.net

Adsorbent Materials and Their Characterization (e.g., Nano-adsorbents, Agro-waste)

A wide array of materials has been investigated for their potential to adsorb Erythrosin B, with a significant focus on sustainable and cost-effective options such as agro-waste and advanced nano-adsorbents. pjoes.comnih.gov

Agro-Waste Adsorbents: Agricultural by-products are attractive adsorbent materials due to their abundance, low cost, and biodegradability. core.ac.ukpjoes.com Studies have successfully utilized materials like pumpkin seed hulls and almond endocarps. core.ac.ukresearchgate.net For instance, pumpkin seed hulls, an agricultural waste product, have been effectively used for Erythrosin B removal. core.ac.ukresearchgate.netdeswater.com Characterization of these hulls using Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) before and after dye adsorption revealed that the attachment of Erythrosin B molecules is likely due to interactions between the carboxyl and/or carbonyl groups present in both the dye and the components of the agro-waste. core.ac.ukresearchgate.net

Another example is the use of activated carbon produced from the endocarp of Terminalia catappa (almond). researchgate.net This agro-waste was subjected to thermal and chemical activation using phosphoric acid. researchgate.net The resulting material's suitability as an adsorbent was confirmed through various physico-chemical analyses, including FTIR and SEM, which help to understand the surface chemistry and morphology of the adsorbent. researchgate.net Other agricultural by-products explored for Erythrosin B adsorption include hen feathers, de-oiled mustard, and biochar from wood chips and corn cobs. researchgate.netdntb.gov.ua

Nano-adsorbents: The unique properties of nanomaterials, such as high surface area and facile separation capabilities, have led to their investigation as high-capacity adsorbents. razi.ac.ir Magnetic Metal-Organic Frameworks (MOFs) are one such class of nano-adsorbents. razi.ac.ir These materials can be easily separated from the solution using an external magnetic field. razi.ac.ir Their physical and structural features are typically investigated using a suite of techniques including Brunauer-Emmett-Teller (BET) analysis for surface area, X-ray Diffraction (XRD) for crystalline structure, FTIR for functional groups, and SEM and Transmission Electron Microscopy (TEM) for morphology. razi.ac.ir

Other nano-adsorbents include graphene oxide decorated with magnetic iron oxide nanoparticles (GO-Fe₃O₄) and pyroaurite-like layered double hydroxides (LDH) derived from bauxite (B576324) tailings. researchgate.netresearchgate.net Multi-walled carbon nanotubes (MWCNTs) functionalized with specific chemical groups have also been synthesized and used for the removal of Erythrosin B. orientjchem.org Characterization of these advanced materials is crucial to understanding their adsorptive performance. researchgate.netorientjchem.org

Table 1: Examples of Adsorbent Materials for Erythrosin B Removal and Their Characterization
Adsorbent MaterialTypeCharacterization TechniquesReference
Pumpkin Seed HullsAgro-wasteFTIR, SEM core.ac.uk
Activated Carbon from Terminalia catappa (Almond) EndocarpAgro-wastePhysico-chemical analyses, FTIR, SEM researchgate.net
Prosopisspicigera L. wood carbon-iron oxide compositeAgro-waste CompositeUV-Vis Spectrophotometer niscair.res.in
Magnetic Metal-Organic Framework (MOF)Nano-adsorbentBET, XRD, FTIR, SEM, TEM razi.ac.ir
Pyroaurite-like LDH from Bauxite TailingsNano-adsorbentNot specified researchgate.net
Graphene Oxide with Magnetic Iron Oxide Nanoparticles (GO-Fe₃O₄)Nano-adsorbentFTIR, XRD, SEM, VSM researchgate.net
Functionalized Multi-Walled Carbon Nanotubes (MWCNTs)Nano-adsorbentFTIR, SEM orientjchem.org

Adsorption Isotherms and Kinetic Models

To optimize the design of adsorption systems, it is critical to understand the equilibrium and kinetics of the process. scialert.netmdpi.com Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount adsorbed onto the solid phase at equilibrium. scialert.net Kinetic models, on the other hand, provide insight into the rate of dye uptake. mdpi.com

Different isotherm models, such as the Langmuir, Freundlich, and Dubinin-Radushkevich models, are fitted to experimental data to describe the adsorption behavior. researchgate.netscialert.net The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. mdpi.com For the adsorption of Erythrosin B onto activated carbon from almond endocarp, the Freundlich model provided the best fit. researchgate.net Conversely, the adsorption onto a Prosopisspicigera L. wood carbon-iron oxide composite was better described by the Langmuir model, with a maximum monolayer adsorption capacity (q_max) of 487.8 mg/g at 20°C. niscair.res.in In the case of pumpkin seed hulls, four different equilibrium models were tested and all fitted the data well, yielding a maximum adsorption capacity of 16.4 mg/g. core.ac.ukresearchgate.net

The kinetics of the adsorption process are often analyzed using pseudo-first-order, pseudo-second-order, and Elovich models. researchgate.netdeswater.com The pseudo-second-order model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. scialert.net This model was found to accurately describe the adsorption of Erythrosin B onto a nanoadsorbent from bauxite tailings. researchgate.net For activated carbon from almond endocarp, the Elovich model best described the adsorption kinetics. researchgate.net The adsorption mechanism for pumpkin seed hulls was suggested to be predominantly controlled by intraparticle diffusion. core.ac.ukresearchgate.net

Table 2: Adsorption Models and Capacities for Erythrosin B on Various Adsorbents
Adsorbent MaterialBest Fit Isotherm ModelBest Fit Kinetic ModelMaximum Adsorption Capacity (q_max)Reference
Pumpkin Seed HullsLangmuir, Freundlich, etc. (all fit well)Intraparticle Diffusion16.4 mg/g core.ac.ukresearchgate.netresearchgate.net
Activated Carbon from Terminalia catappa EndocarpFreundlichElovichNot specified researchgate.net
Prosopisspicigera L. wood carbon-iron oxide compositeLangmuirNot specified487.8 mg/g niscair.res.in
Pyroaurite-like LDH from Bauxite TailingsNot specifiedPseudo-second-order94.25 mg/g researchgate.net
Graphene Oxide with Magnetic Iron Oxide NanoparticlesNot specifiedNot specified89.3 mg/g researchgate.net

Regenerative Approaches for Adsorbent Reuse

For an adsorption process to be economically and environmentally sustainable, the regeneration and reuse of the adsorbent material are crucial. google.comnih.gov Regeneration involves desorbing the adsorbed dye, thereby restoring the adsorbent's capacity for subsequent cycles.

Various solutions have been tested for their effectiveness in desorbing Erythrosin B. For pumpkin seed hulls, desorption studies were conducted using a range of eluents, including acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide), and organic solvents (acetone, isopropanol). core.ac.uk The choice of eluent depends on the nature of the adsorbent-adsorbate interaction. For instance, a high concentration of H+ ions from an acid like nitric acid (HNO₃) can exchange with adsorbed cations, releasing them from the adsorbent surface. nih.gov

An alternative to thermal regeneration, which can be energy-intensive, is the use of solvent compositions. google.com Research has shown that mixtures of polar and non-polar solvents, such as ethyl acetate (B1210297) and cyclohexane, can be highly effective at removing adsorbed organic compounds. google.com The ability to regenerate an adsorbent multiple times without a significant loss in efficiency is a key performance indicator. nih.gov For example, some hydrogel adsorbents used for heavy metal removal have demonstrated high efficiency even after 10 regeneration cycles. nih.gov In a unique finding, activated carbon from Terminalia catappa endocarp was reported to be effective for up to five cycles of Erythrosin B removal without requiring a regeneration step in between. researchgate.net

Environmental Fate and Remediation Strategies for Erythrosin

Distribution and Transport in Aquatic and Terrestrial Environments

Once released into the environment, Erythrosin's distribution and transport are governed by various physicochemical processes. In aquatic systems, its fate is influenced by factors such as water chemistry, sunlight, and interaction with sediments. The volatilization of organo-iodine compounds from marine environments is a significant part of iodine's global cycle, suggesting that iodine-containing compounds like Erythrosin could be subject to atmospheric transport. zarmesh.com This process is complex, involving photodissociation in the atmosphere and the formation of particles that act as cloud condensation nuclei. zarmesh.com

In terrestrial environments, the sorption of Erythrosin to soil particles is a key process. muk.ac.ir The dye's mobility and bioavailability in soil are dependent on soil composition, organic matter content, and pH. While some studies focus on the movement of contaminants through various environmental media like surface water and groundwater, specific models for Erythrosin's transport are part of a broader effort to predict the fate of engineered nanomaterials and other pollutants. mdpi.comresearchgate.net These models consider partitioning, transformation, and intermedia transport to estimate the environmental concentrations of such substances. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of technologies designed to degrade persistent organic pollutants like Erythrosin through the generation of highly reactive species, primarily hydroxyl radicals (•OH). mdpi.comdemokritos.grtaltech.ee These methods are considered effective for the detoxification and mineralization of dyes from wastewater. usv.ro

Photocatalytic degradation using semiconductor catalysts is a widely studied AOP for Erythrosin removal. tandfonline.comtandfonline.com This process involves the generation of electron-hole pairs on the catalyst surface upon irradiation with light, leading to the formation of reactive oxygen species that degrade the dye molecules. moef.gov.in

Titanium Dioxide (TiO₂): TiO₂ is a commonly used photocatalyst due to its high activity, chemical stability, and low toxicity. tsijournals.com Studies have shown that TiO₂-assisted photocatalysis can effectively decolorize Erythrosin solutions under UV light. tandfonline.comtandfonline.com The degradation process often follows pseudo-first-order kinetics. tandfonline.com The efficiency of the process is influenced by several parameters, including catalyst concentration, pH, and initial dye concentration. The optimal TiO₂ concentration for Erythrosin degradation has been reported to be around 0.08 g/L. tandfonline.comtandfonline.com The pH of the solution also plays a crucial role due to the amphoteric nature of TiO₂. tandfonline.comtandfonline.com

Doped TiO₂ and Other Catalysts: To enhance the photocatalytic efficiency, especially under visible light, researchers have explored doping TiO₂ with other elements. For instance, N, S-codoped TiO₂ has been reported to be an effective photocatalyst for Erythrosin degradation. tsijournals.com Other semiconductor materials like tin dioxide (SnO₂), zinc oxide (ZnO), zirconium dioxide (ZrO₂), and antimony trioxide (Sb₂O₃) have also been investigated. xhost.rotsijournals.com Among these, TiO₂ P-25 has often demonstrated superior removal efficiency. xhost.ro The addition of oxidizing agents like hydrogen peroxide (H₂O₂) can further enhance the degradation rate by acting as an electron acceptor. xhost.ro

Table 1: Optimal Conditions for Photocatalytic Degradation of Erythrosin

Catalyst Optimal pH Optimal Catalyst Concentration Light Source Additional Notes Reference
TiO₂ 5.7 0.08 g/L UV Follows Langmuir-Hinshelwood model. tandfonline.comtandfonline.com
N, S-codoped TiO₂ 6.5 0.14 g Not Specified Rate increases with light intensity up to 50.0 mWcm⁻². tsijournals.com
SnO₂ 8.5 0.10 g Not Specified Rate decreases at higher pH due to repulsion. tsijournals.com

Sonication, the application of ultrasound, can also be used to degrade organic pollutants. The process, known as sonolysis, involves the formation, growth, and collapse of cavitation bubbles, which generate localized high temperatures and pressures, leading to the formation of reactive radicals. acs.org

The combination of ultrasound with other AOPs, such as electrochemical oxidation, has shown synergistic effects in the degradation of Erythrosin. This sonoelectrochemical process can lead to more complete mineralization of the dye, as indicated by a greater reduction in chemical oxygen demand (COD). researchgate.net Sonochemical methods are also used to synthesize novel nanocatalysts, such as Dy₂O₃-SiO₂ composites, which have demonstrated high efficiency in the photocatalytic decomposition of Erythrosin. nih.gov The use of ultrasound during catalyst synthesis can improve the material's morphology, leading to higher surface area and enhanced photocatalytic activity. ucl.ac.uk

Integrated Remediation Technologies and Process Optimization

Combining different remediation technologies can lead to more efficient and cost-effective treatment of Erythrosin-contaminated water. eeer.orgresearchgate.net For example, integrating chemical oxidation with biological treatment can be more effective than either process alone. taltech.ee Advanced oxidation processes can serve as a pre-treatment step to break down the complex dye molecule into more biodegradable intermediates, which can then be treated by conventional biological methods. taltech.ee

Process optimization is key to the successful implementation of any remediation technology. ebcne.org This involves identifying the optimal operational parameters, such as pH, catalyst loading, and oxidant dosage, to maximize degradation efficiency while minimizing costs. tandfonline.comtsijournals.com For instance, in photocatalysis, an excess of the catalyst can be detrimental due to increased light scattering and reduced light penetration. tandfonline.com Similarly, the combination of sonophotocatalysis with H₂O₂ has been shown to achieve a significantly higher reduction in COD compared to photocatalysis or sonocatalysis alone. ucl.ac.uk The design of the reactor also plays a critical role in the efficiency of the degradation process. ucl.ac.uk

Ecotoxicological Evaluation of Degradation Products on Non-Human Organisms (e.g., Plants, Microorganisms)

While the primary goal of remediation is to remove the parent pollutant, it is crucial to assess the toxicity of the resulting degradation products. xhost.roresearchgate.net Studies have shown that while photocatalytic degradation can completely decolorize Erythrosin solutions, complete mineralization is not always achieved. xhost.ro

Toxicity tests using organisms like the garden cress (Lepidium sativum) have been conducted to evaluate the ecotoxicity of Erythrosin and its photodegradation by-products. xhost.roresearchgate.netresearchgate.net Results indicate that the original Erythrosin dye can inhibit root growth in plants. researchgate.net Interestingly, the solution containing the photodegradation by-products showed a less toxic or even a stimulatory effect on the germination and stem length of Lepidium sativum. xhost.roresearchgate.net However, some intermediates, such as phthalic acid, can have varying effects on different microorganisms. xhost.ro The reduction in chemical oxygen demand (COD) after treatment is often used as an indicator of toxicity reduction. tandfonline.comtandfonline.com These ecotoxicological evaluations are essential to ensure that the remediation process leads to a genuine detoxification of the water. xhost.ro

Table 2: Compounds Mentioned

Compound Name
Erythrosin
Titanium Dioxide
Tin Dioxide
Zinc Oxide
Zirconium Dioxide
Antimony Trioxide
Hydrogen Peroxide
Dy₂O₃-SiO₂

Interactions of Erythrosin with Biological Systems Non Clinical Contexts

Molecular Probing and Staining Applications in Microscopy

Erythrosin, a xanthene dye, serves as a versatile tool in various microscopy applications due to its staining and fluorescent properties. scbt.comoxfordlabchem.com It is utilized as a biological stain to enhance the visibility of specific cellular components and structures. macschem.us

Cell Viability Assays in Bacterial Cultures

Erythrosin B has been identified as a valuable vital dye for assessing the viability of both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com This method is based on the principle of membrane exclusion, where cells with compromised plasma membranes are permeable to the dye and are stained, thus being identified as non-viable. tandfonline.comdenovix.com In contrast, live cells with intact membranes exclude the dye and remain unstained. denovix.com

This technique offers a rapid and cost-effective alternative for quantifying dead bacterial cells in a population. researchgate.net Studies have shown that Erythrosin B can effectively distinguish between live and dead bacteria in various species with incubation times as short as five minutes. researchgate.netresearchgate.net The dye's colorimetric and fluorescent properties allow for its use in a range of experimental setups, including bright-field microscopy and flow cytometry. tandfonline.comresearchgate.net For instance, in flow cytometry, dead cells stained with Erythrosin B exhibit a clear increase in fluorescence intensity compared to live cells. researchgate.net This method has been successfully used to monitor changes in bacterial viability over time, such as in response to toxins. researchgate.net

One of the key advantages of Erythrosin B is its broad applicability across different bacterial species at a consistent concentration. researchgate.netresearchgate.net This makes it a versatile tool for various research applications, from routine viability checks to high-throughput screening for new antimicrobial agents. researchgate.net

Table 1: Comparison of Dyes for Cell Viability Assays

FeatureErythrosin BTrypan BlueMethylene (B1212753) Blue
Target Organisms Broadly applicable to Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.comCommonly used for eukaryotic cells; less effective for bacteria. nih.govUsed for some yeast and bacteria, but reliability can vary. escarpmentlabs.com
Principle Membrane exclusion dye; stains dead cells. tandfonline.comMembrane exclusion dye; stains dead cells. nih.govRedox indicator; stains viable cells blue.
Toxicity Generally considered non-toxic to cells for extended periods. escarpmentlabs.comKnown to be carcinogenic and cytotoxic. denovix.comCan be toxic to cells with prolonged exposure.
Speed Rapid staining, effective in as little as 1-5 minutes. researchgate.netescarpmentlabs.comRequires longer incubation times (e.g., up to 50 minutes). escarpmentlabs.comVariable staining times.

Histological and Cytological Staining Mechanisms

In histology and cytology, Erythrosin B is frequently used as a counterstain, often in conjunction with hematoxylin (B73222) in the widely used Hematoxylin and Eosin (B541160) (H&E) staining method. macschem.ussigmaaldrich.comkaltek.it The staining process is a physico-chemical interaction. sigmaaldrich.comkaltek.it

The initial step involves the use of hematoxylin, a basic dye with a positive charge, which binds to the negatively charged phosphate (B84403) groups of nucleic acids within the cell nucleus, staining the nuclei a dark blue to dark violet. sigmaaldrich.comkaltek.it

The subsequent step is counterstaining with the anionic (negatively charged) Erythrosin B. sigmaaldrich.comkaltek.it Erythrosin B binds to positively charged components in the cytoplasm and intercellular substances, such as proteins. macschem.ussigmaaldrich.com This results in these structures being stained in shades of pink to red. sigmaaldrich.com Erythrocytes, or red blood cells, typically appear yellow to orange after staining with this method. sigmaaldrich.comkaltek.it This differential staining provides essential contrast, allowing for the clear visualization and differentiation of nuclear and cytoplasmic details within tissue sections. macschem.us

Erythrosin B can be used on both paraffin-embedded and frozen tissue sections. ontosight.ai It is also employed for staining calcified tissues due to its ability to bind to calcium ions. ontosight.ai

Photochemical and Photosensitizing Properties in Biological Models

Erythrosin is recognized for its photochemical and photosensitizing capabilities, which are harnessed in various biological research models. jfda-online.comresearchgate.net As a photosensitizer, it can absorb light energy and transfer it to surrounding molecules, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. plos.orgresearchgate.net

Photodynamic Activity in Biofilms (e.g., Oral Plaque)

Erythrosin has demonstrated significant potential as a photosensitizer in the photodynamic therapy (PDT) of oral biofilms, such as dental plaque. oup.comresearchgate.net Dental practitioners already use erythrosin as a disclosing agent to visualize plaque. oup.com This existing application gives it an advantage as it directly targets the biofilm. oup.com

When activated by a light source, such as a tungsten filament lamp or a blue light-emitting diode (LED), erythrosin effectively kills bacteria within the biofilm. oup.comnih.gov Studies have shown that erythrosin-mediated PDT is significantly more effective at killing Streptococcus mutans, a key bacterium in dental caries, within biofilms compared to other photosensitizers like Photofrin and methylene blue. oup.comresearchgate.net Research using confocal laser scanning microscopy has revealed that erythrosin is taken up by the biomass of the S. mutans biofilm. oup.comresearchgate.net The effectiveness of PDT with erythrosin has been observed to increase with the age of the biofilm, which may be related to changes in the biofilm's structure and composition over time. oup.comresearchgate.net

Photosensitization in Isolated Cell Lines for Research Purposes

Erythrosin-based PDT is also being investigated for its potential in treating cancer cells. In vitro studies have examined its efficacy as a photosensitizer in malignant and pre-malignant oral epithelial cell lines. plos.orgnih.gov The uptake of erythrosin by these cells has been shown to be dependent on the concentration of the dye. plos.orgnih.gov

Upon light activation, erythrosin induces cell death. plos.org The mechanism of cell death appears to be dependent on the dose of erythrosin used. nih.gov High doses tend to lead to necrosis, while lower doses can induce apoptosis. nih.gov Subcellular localization studies have indicated that erythrosin predominantly accumulates in the mitochondria of these oral epithelial cells. plos.orgnih.gov This localization is significant because the reactive oxygen species generated during PDT have a very short lifetime and their primary targets are in the immediate vicinity of the photosensitizer. plos.org Damage to the mitochondria can trigger cell death pathways. plos.org

Mechanisms of Reactive Oxygen Species Generation in Biological Milieu

The photodynamic activity of erythrosin is predicated on its ability to generate reactive oxygen species (ROS) upon light activation. plos.orgresearchgate.net When erythrosin absorbs a photon of light, it is excited from its ground state to a short-lived singlet state. plos.org It can then transition to a longer-lived triplet state. researchgate.net

In the presence of molecular oxygen, the excited triplet state of erythrosin can transfer its energy to oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in what is known as a Type II photochemical reaction. researchgate.netijmm.ir Alternatively, the excited photosensitizer can react with biological molecules through electron transfer, leading to the formation of superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH) in a Type I reaction. ijmm.ir Both Type I and Type II reactions can occur, but the Type II pathway is often considered the primary mechanism of PDT in oxygenated environments. ijmm.ir The generation of these ROS leads to oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately causing cell death. nih.govnih.gov The efficiency of singlet oxygen generation by erythrosin has been measured, with a reported quantum yield of 0.62 in water. researchgate.net

Erythrosin B, a xanthene dye, demonstrates notable interactions with various biological macromolecules, a characteristic that has prompted extensive investigation into its binding dynamics and the resulting structural changes in proteins. These non-clinical studies provide fundamental insights into the molecular behavior of Erythrosin in biological environments.

Protein Binding Dynamics and Conformational Changes

Erythrosin B is known to interact with proteins, particularly transport proteins like albumin, upon entering a biological system. researchgate.net This interaction is of significant interest as it can influence the conformation of the protein. researchgate.netresearchgate.net The binding is generally reversible and can be quantified to understand the affinity and stoichiometry of the interaction. nih.gov

The interaction between Erythrosin B (ErB) and serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), has been a primary focus of research. researchgate.netnih.gov Studies using spectrophotometric methods have elucidated the binding constants (Kd) and stoichiometry (nb) of these interactions. For instance, the binding of Erythrosin B to BSA and the protein CD40L was found to be reversible, with Kd values of 14 µM and 20 µM, respectively. nih.gov The stoichiometry for these interactions indicated multiple binding sites, with 5-6 for BSA and 8-9 for CD40L, suggesting the potential for nonspecific binding at various locations on the protein surface. nih.gov

Another study using absorption difference spectroscopy calculated the association constant (K) for ErB binding to BSA as 6.9 x 10(4) M(-1). nih.gov The binding affinity is considerable, and research has also explored how environmental factors, such as low-frequency ultrasound, can enhance this interaction. researchgate.net Furthermore, the presence of other molecules can influence Erythrosin's binding; for example, Tween surfactants (Tween 20, 40, and 80) were found to enhance the binding between Erythrosin B and BSA. researchgate.net Research has also shown that Erythrosin B can displace bilirubin (B190676) from its binding site on BSA, suggesting that they may bind to the same or nearby sites on the albumin molecule. nih.gov

Table 1: Binding Parameters of Erythrosin B with Serum Albumins

ProteinMethodBinding Constant (Kd or K)Stoichiometry (nb)Source
Bovine Serum Albumin (BSA)SpectrophotometryKd = 14 µM5-6 nih.gov
Bovine Serum Albumin (BSA)Absorption Difference SpectroscopyK = 6.9 x 104 M-1Not Specified nih.gov
CD40LSpectrophotometryKd = 20 µM8-9 nih.gov

The binding of Erythrosin B to serum albumins induces distinct and measurable changes in its spectroscopic properties. researchgate.netresearchgate.net These changes serve as signatures of the bound state and are instrumental in studying the interaction.

Upon binding to BSA, the absorption spectrum of Erythrosin B undergoes a significant red shift. researchgate.netnih.gov Specifically, a red shift of 11 nm from its absorption maximum of 527 nm has been observed. nih.govscience.gov The appearance of an isosbestic point in the absorption spectra as BSA concentration increases confirms the existence of Erythrosin B in two primary states: free and protein-bound. researchgate.netresearchgate.net

Fluorescence spectroscopy also reveals significant alterations. When bound to BSA, the fluorescence intensity of Erythrosin B is considerably enhanced, and the fluorescence band shifts bathochromically (to a longer wavelength) by about 7 nm. researchgate.net The quantum yield of both steady-state and delayed fluorescence increases upon binding. researchgate.net For instance, the fluorescence quantum yield was observed to increase by a factor of 3.8, reaching 0.077 in the bound state. researchgate.net This enhancement is attributed to increased molecular rigidity and a decrease in the polarity of the microenvironment within the protein's binding pocket compared to the aqueous solution. researchgate.net

Phosphorescence is another key spectroscopic signature. Erythrosin B exhibits a notable phosphorescence quantum yield in aqueous solutions, a property that is significantly enhanced upon binding to BSA, making it a sensitive triplet probe. researchgate.netportlandpress.com The transition of Erythrosin into the BSA-bound state is clearly marked by a substantial enhancement of its phosphorescence. researchgate.net

Table 2: Spectroscopic Shifts of Erythrosin B upon Binding to BSA

Spectroscopic PropertyChange upon BindingMagnitude of ChangeSource
Absorption Maximum (λmax)Red Shift (Bathochromic)11-12 nm nih.govresearchgate.net
Fluorescence EmissionRed Shift (Bathochromic)7 nm researchgate.net
Fluorescence Quantum YieldIncrease3.8-fold researchgate.net
PhosphorescenceSignificant EnhancementNot Quantified researchgate.net

Interfacial Interactions in Biological Mimetic Systems

To understand Erythrosin's behavior at biological interfaces, such as cell membranes, researchers utilize mimetic systems like lipid monolayers and polymeric micelles. researchgate.netunesp.br Erythrosin B itself is hydrophilic, which can limit its interaction with hydrophobic biological membranes. researchgate.netresearchgate.net Incorporating it into micellar systems, such as those formed by poloxamers, can overcome this limitation. researchgate.netcosector.com

Studies using Langmuir monolayers as models for the outer leaflet of cell membranes have shown that Erythrosin interacts with lipids, inducing molecular-level modifications upon photo-oxidation. unesp.br The nature of these interactions can be modulated by creating more hydrophobic derivatives of Erythrosin, such as its decyl ester, which shows deeper penetration into phospholipid monolayers. unesp.br This deeper penetration facilitates contact-dependent photochemical reactions, leading to the cleavage of lipid chains upon irradiation. unesp.br

Studies on Macromolecular Interactions (e.g., Amyloid-β Oligomers, Poloxamers)

Erythrosin B has been investigated for its ability to interact with and modulate the behavior of other significant macromolecules, including those implicated in disease pathology and drug delivery systems.

Amyloid-β Oligomers: Erythrosin B has been identified as an inhibitor of amyloid-β (Aβ) fibril formation, a key process in Alzheimer's disease. researchgate.netresearchgate.net Molecular dynamics simulations have shown that Erythrosin binds to the N-terminus and C-terminus regions of the Aβ40 peptide. researchgate.net This binding, particularly the interaction with aromatic side chains at the N-terminus, destabilizes the inter-chain stacking required for oligomerization. researchgate.net Furthermore, Erythrosin binding can disturb the conformational transition of Aβ40 and interfere with the formation of a critical salt bridge between aspartic acid 23 and lysine (B10760008) 28. researchgate.net Studies have also investigated its interaction with Aβ oligomers on lipid membranes, which are known to be cytotoxic. rsc.org Similarly, Erythrosin B has been shown to suppress the fibrillogenesis of lysozyme, a protein that can form amyloid fibrils, by reducing the α-to-β structural transition and the exposure of hydrophobic clusters. weitsehsu.com

Poloxamers: Poloxamers are thermoresponsive polymers that can form micelles and are used in drug delivery systems. researchgate.netnih.gov The interaction of Erythrosin with Poloxamer 407 (Pluronic F127) has been studied to develop bioadhesive and thermoresponsive gels. researchgate.netcosector.comnih.gov In silico modeling suggests that Erythrosin interacts more strongly with the poly(ethylene oxide) (PEO) blocks of the poloxamer than the poly(propylene oxide) (PPO) blocks. cosector.comnih.gov The incorporation of Erythrosin into poloxamer-based systems can affect the micellar properties, such as reducing the critical micellar temperature and the enthalpy of micellization. researchgate.netnih.gov This interaction is crucial for creating functional micelles that can enhance the delivery and photodynamic activity of Erythrosin. researchgate.netucl.ac.uk

Theoretical and Computational Chemistry of Erythrosin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of erythrosin. rsc.orgtandfonline.com These calculations help in understanding the spatial and electronic structure of its various ionic and molecular forms. researchgate.net

Studies have focused on calculating key parameters that dictate the dye's reactivity and spectral properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is indicative of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. researchgate.net DFT-based descriptors have shown that Erythrosin B possesses a small chemical hardness value, indicating its reactivity. researchgate.net

The analysis of molecular orbitals reveals that the primary electronic transitions (HOMO-LUMO) are of a π-π* nature and are mainly associated with the phenolic group, which explains the main features of its absorption profile. rsc.org The substitution of fluorescein (B123965) with heavy atoms like iodine in erythrosin significantly influences the intersystem crossing (ISC) rate constant, increasing the spin-orbit coupling and affecting the deactivation pathways of its excited states. rsc.org

Theoretical calculations have been successfully used to predict the absorption and emission spectra of erythrosin's different ionic forms (dianion, monoanion, neutral, and cation). researchgate.net By comparing calculated spectra with experimental data, researchers can confirm the prevalence of specific tautomers and ionic species under various conditions. researchgate.netresearchgate.net For example, calculations have shown that the absorption spectrum of erythrosin is shifted to the red region compared to its brominated analog, eosin (B541160). researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Erythrosin B and Related Dyes

ParameterErythrosin B (Er-B)Eosin Y (Eo-Y)Reference
Chemical HardnessLower ValueHigher Value researchgate.net
Spin-Orbit Coupling Matrix Element (&lt;S1|HSO|T2&gt;)35.0 cm⁻¹Not Specified rsc.org
Calculated S1 State EnergyAgrees within 0.2 eV of experimental dataAgrees within 0.2 eV of experimental data rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how erythrosin interacts with its environment at an atomic level. nih.gov These simulations model the motions of atoms and molecules over time, offering insights into processes like aggregation, binding to biomolecules, and interactions with solvents. dovepress.comrsc.org

MD simulations have been employed to study the interaction of erythrosin with proteins. For example, simulations have detailed the conformational changes induced in amyloid-beta peptides upon binding with erythrosin, suggesting an inhibition mechanism for fibril formation. researchgate.net The dye was observed to bind to both the N-terminus and C-terminus of the peptide, destabilizing inter-chain stacking and blocking water molecules. researchgate.net The binding energy at the N-terminus was found to be stronger, supporting a mechanism driven by stacking interactions between erythrosin and phenylalanine residues. researchgate.net

Further MD studies combined with molecular docking have been used to identify the binding sites and interactions between erythrosin and enzymes like lysozyme, showing that the dye can suppress amyloid fibrillogenesis by reducing the α-to-ß transition and the exposure of hydrophobic clusters. nih.gov Similar modeling has been used to understand its binding to viral proteases. nih.gov

The aggregation behavior of xanthene dyes like erythrosin is another area explored through MD simulations. Self-aggregation can occur in solution, influenced by factors like concentration and the surrounding medium, which in turn affects the dye's spectroscopic properties. nih.gov

Modeling of Protonation Pathways and Ionization Constants

The color and properties of erythrosin are highly dependent on the pH of its environment, as its carboxylic acid and phenolic hydroxyl groups can exist in protonated or deprotonated states. Computational modeling plays a crucial role in understanding these acid-base equilibria.

DFT calculations have been used to propose probable protonation pathways for erythrosin. researchgate.netresearchgate.net By calculating the energies of different tautomers and ionic forms (e.g., neutral quinoid, neutral lactone, monoanions, dianion), researchers can predict which forms are most stable at a given pH. researchgate.netresearchgate.net For instance, in slightly acidic solutions, the phenolic hydroxyl group is often predicted to ionize more readily than the carboxylic group due to the influence of the electron-withdrawing iodine atoms and the xanthene structure. nih.gov

Computational studies, in conjunction with experimental techniques like spectrophotometry, have been used to determine the ionization constants (pKa) of erythrosin. researchgate.net Theoretical calculations can help assign the experimental pKa values to specific functional groups. Studies in water/DMSO mixtures have shown that the solvent environment can significantly affect the tautomeric equilibria and even invert the relative acidity of the phenolic and carboxylic groups. rsc.orgresearchgate.net In water-rich media, the carboxylic group is more acidic (pKa-COOH < pKa-OH), while in DMSO-rich media, the phenolic group becomes more acidic (pKa-OH < pKa-COOH). rsc.orgresearchgate.net

Table 2: Experimentally Determined Ionization Constants (pKa) of Erythrosin in Aqueous Solution

MethodpKa1pKa2pKa3Reference
UV/Vis Spectrophotometry3.84.69.9 researchgate.netresearchgate.net
Tristimulus Colorimetry3.54.910.1 researchgate.netresearchgate.net

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net

For erythrosin and other xanthene dyes, QSAR studies have been conducted to correlate their molecular properties with activities such as phototoxicity. researchgate.net These models often use molecular descriptors calculated from the dye's structure (e.g., hydrophobicity represented by logP, electronic properties) to predict a particular endpoint. One study aimed to correlate the photodynamic efficiency and phototoxicity of xanthene dyes against a carcinoma cell line, using descriptors like the octanol-water partition coefficient. researchgate.net

Limited structure-activity relationship (SAR) studies have also been performed on erythrosin derivatives. nih.gov These studies involve systematically modifying the chemical structure and observing the effect on a specific activity, such as antiviral efficacy. For erythrosin, it was found that modifications to the xanthene ring often led to a loss of activity, whereas substitutions on the isobenzofuran (B1246724) ring were better tolerated, suggesting this part of the molecule is a good candidate for modification to develop new derivatives with specific properties. nih.gov A QSAR model using the TOPS-Mode approach, which relates sub-structural molecular descriptors to experimental data, predicted a weak sensitization potency for erythrosin. europa.eu

Advanced Material Science and Industrial Applications of Erythrosin

Development of Chemical Sensors and Biosensors

The intrinsic fluorescent properties of Erythrosin make it a valuable component in the fabrication of chemical sensors and biosensors. nih.govlth.seunime.itbiodyn.ro These devices leverage the compound's ability to change its optical properties in response to specific chemical or biological analytes, enabling sensitive and selective detection. lth.semdpi.com

Erythrosin has been successfully incorporated into luminescent nanoparticles to create robust sensing systems for critical environmental and physiological parameters like temperature, oxygen, and pH. The phosphorescence of Erythrosin B is particularly sensitive to the presence of oxygen, a characteristic that has been exploited in the development of optical oxygen sensors. usv.ro

One notable application involves encapsulating Erythrosin B within a silica (B1680970) sol-gel/fluoropolymer thin film composite. scribd.com This method creates a sensor where the phosphorescence intensity of the dye is quenched by oxygen molecules. The relationship between phosphorescence and oxygen concentration can be described by the Stern-Volmer equation, allowing for quantitative measurements. researchgate.net Research has shown that such sensors exhibit a linear response at low dissolved oxygen concentrations, with significant sensitivity at higher levels. scribd.com

Furthermore, the principle of using fluorescent dyes like Erythrosin on luminescent nanoparticles extends to pH sensing. science.gov The fluorescence intensity of many dyes is dependent on the pH of the surrounding medium. By conjugating Erythrosin or similar xanthene dyes to nanoparticles, such as gold nanoparticles, it is possible to create ratiometric pH sensors that offer high precision and stability. science.gov While direct research on Erythrosin-based nanoparticle temperature sensors is less documented, the general principle of using temperature-sensitive fluorescence of rare-earth-doped nanoparticles provides a pathway for future development. nih.gov

Table 1: Research Findings on Erythrosin-Based Luminescent Nanoparticle Sensing

Sensor TypeAnalytePrinciple of DetectionKey FindingsReference(s)
Optical SensorOxygenPhosphorescence QuenchingErythrosin B encapsulated in a silica sol-gel/fluoropolymer composite shows a linear Stern-Volmer plot at low O₂ concentrations (<10 mg L⁻¹) and high sensitivity at higher concentrations. scribd.com
pH SensorH+ ionspH-Dependent FluorescenceFluorescent dyes conjugated onto luminescent gold nanoparticles can be used for ratiometric pH sensing. science.gov
General SensingVariousEnhanced FluorescenceAttachment of Erythrosin B dye molecules to nanoparticles can lead to increased fluorescence emission, a principle applicable to sensor design. researchgate.net

A novel and highly sensitive approach for detection involves the use of liquid crystal (LC)-based sensing platforms. tandfonline.comsemanticscholar.org These sensors utilize the reorientation of liquid crystal molecules at an interface, which is triggered by molecular interactions with the target analyte, resulting in a visually discernible optical signal. semanticscholar.org

Researchers have designed LC-based sensors for the specific and ultrasensitive determination of Erythrosin B (EB). researchgate.nettandfonline.comresearchgate.net The mechanism relies on decorating the liquid crystal interface with a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB). tandfonline.comresearchgate.net In the absence of Erythrosin B, the nematic liquid crystals align in a homeotropic (vertical) manner. When Erythrosin B is introduced, electrostatic interactions between the anionic dye and the cationic surfactant cause the liquid crystals to transition to a planar (parallel) orientation. tandfonline.comresearchgate.net This change is easily observed under a polarized microscope. This platform has demonstrated remarkable sensitivity, with detection limits for Erythrosin B reported to be as low as 2.0 picomolar (pM). tandfonline.comresearchgate.net

Table 2: Characteristics of Erythrosin-Related Liquid Crystal Sensors

Sensor ComponentAnalyteMechanismDetection LimitReference(s)
Nematic Liquid Crystal, CTABErythrosin B (EB)Electrostatic interaction between EB and CTAB induces a homeotropic-to-planar reorientation of the liquid crystal.2.0 pM tandfonline.comresearchgate.net
Nematic Liquid Crystal, CTABQuinoline Yellow (QY)Electrostatic interaction between QY and CTAB induces a homeotropic-to-planar reorientation of the liquid crystal.0.5 fM researchgate.net

The high fluorescence of Erythrosin B makes it an effective probe for detecting environmental and biological contaminants. iwaponline.comrsc.org Its application in tracing harmful substances in food products and biological samples highlights its importance in safety and quality control.

A significant application is the development of a fluorescent probe for the detection of levamisole (B84282) (LVM), an anthelmintic drug that is sometimes used as an adulterant in cocaine and can leave residues in milk. rsc.org A highly fluorescent ion-pair complex is formed through the reaction between LVM and Erythrosin B in an acidic medium. This complex can be measured spectrofluorometrically, with an excitation at 528 nm and emission at 553 nm. This method provides a simple, sensitive, and selective way to quantify LVM in samples like milk and plasma, with a linear range of 0.5–2.0 μg mL⁻¹. rsc.org The general principle of using the fluorescence characteristics of dyes like Erythrosin is also applied to the broader analysis of water quality to detect emerging organic pollutants. iwaponline.com

Photoinitiator Systems in Polymerization and Digital Printing

Erythrosin B is widely recognized as a Norrish Type II photoinitiator, particularly for polymerizations initiated by visible light. nih.govrsc.org In these systems, the dye absorbs light and enters an excited state. It then interacts with a co-initiator (often an amine) through hydrogen abstraction or electron transfer to generate free radicals, which in turn initiate the polymerization of monomers. nih.govmdpi.com

This capability is crucial for applications where UV light is undesirable, such as in the biomedical field for creating hydrogels or in 3D bioprinting, where UV radiation can damage cells. nih.gov Erythrosin B, along with other dyes like Eosin (B541160) Y and Rose Bengal, is effective for crosslinking biocompatible inks under visible light. nih.gov Research has demonstrated the use of Erythrosin B in photo-redox systems for reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling the 3D printing of complex structures using green light. ethz.ch Furthermore, high-performance photoinitiators have been synthesized from Erythrosin B derivatives, enhancing their efficiency in free radical polymerization. acs.org

Table 3: Erythrosin in Visible Light Photopolymerization Systems

System TypeCo-initiator/SynergistLight SourceApplicationKey FeatureReference(s)
Type II PhotoinitiatorCo-initiators (e.g., amines)Visible LightDental composites, 3D bioprintingAvoids cell-damaging UV light. nih.gov
PET-RAFT SystemNot specifiedGreen Light3D PrintingEnables controlled polymerization for complex architectures. ethz.ch
Linked PhotoinitiatorNot specifiedVisible LightFree Radical PolymerizationErythrosin B derivative shows high performance. acs.org

Integration in Optical and Electronic Devices (e.g., Solar Cells, LEDs)

Erythrosin's ability to absorb visible light and generate charge carriers has led to its investigation for use in optical and electronic devices, most notably in dye-sensitized solar cells (DSSCs). orientjchem.orgresearchgate.netqueensu.ca DSSCs are a type of low-cost, thin-film solar cell that uses a photosensitizer adsorbed onto a wide-bandgap semiconductor to generate electricity. researchgate.net

While direct integration into Light Emitting Diodes (LEDs) is less common, the underlying physics of P-N junctions in LEDs and solar cells are related. testandmeasurementtips.com The bandgap of a material determines whether it is more suitable for emitting light (as in an LED) or absorbing it to create current (as in a solar cell). The properties that make Erythrosin B an effective photosensitizer in solar cells—its strong absorption in the visible spectrum—are foundational to its role in optoelectronic applications. queensu.catestandmeasurementtips.com

Applications in Material Science Composites and Functional Coatings

Erythrosin is being integrated into advanced composite materials and functional coatings to impart specific properties, such as antimicrobial activity and enhanced physical strength. researchgate.netmdpi.comfhr.bizdtu.dk

A prominent example is the development of an Erythrosin–dialdehyde (B1249045) cellulose (B213188) nanocrystal (Ery-DACNCs) composite. researchgate.netmdpi.com In this system, cellulose nanocrystals (CNCs) are chemically modified to create dialdehyde groups, which can then be complexed with Erythrosin. This composite material can be applied as a coating to substrates like kraft paper. The Erythrosin component acts as a photosensitizer that, upon irradiation with light (green or white), produces reactive oxygen species, leading to photodynamic inactivation (PDI) of bacteria. researchgate.netmdpi.com

Coatings made from Ery-DACNCs have demonstrated significant antibacterial effects, inactivating over 90% of E. coli after 30-40 minutes of green light exposure. researchgate.netmdpi.com In addition to this functional property, the composite coating also enhances the physical properties of the paper, increasing its bursting strength by 28% compared to uncoated paper. researchgate.net This multifunctional coating represents a promising biodegradable and antibacterial alternative for food packaging materials. mdpi.com

Regulatory Science and Analytical Compliance Frameworks for Erythrosin

Development and Validation of Analytical Methods for Regulatory Control

The regulatory control of Erythrosin hinges on the availability of accurate and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the determination of Erythrosin. scholarsresearchlibrary.comajrconline.orgajrconline.org

A key aspect of method development is the validation process, which ensures the method is fit for its intended purpose. Validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ajrconline.orgaphrc.orgbohrium.comresearchgate.net This process assesses several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For Erythrosin, linearity has been demonstrated in ranges such as 0.2–1 µg/ml. ajrconline.orgajrconline.org

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Erythrosin, LODs have been reported as low as 0.018 µg/ml and 4.5 ng/mL using spectrofluorimetric and other advanced methods. aphrc.orgbohrium.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 1 ng/ml has been reported for Erythrosin using RP-HPLC. ajrconline.org

Several specific HPLC methods have been developed and validated for Erythrosin analysis. One such method utilizes a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (B129727). scholarsresearchlibrary.comajrconline.orgajrconline.org Detection is typically carried out using a photodiode array (PDA) detector at a wavelength of around 529 nm. scholarsresearchlibrary.comajrconline.orgajrconline.org Another approach employs a mixed-mode Newcrom BH column with a mobile phase of methanol, water, and perchloric acid buffer, with UV detection at 240 or 480 nm. sielc.com

Spectrofluorimetric methods have also been developed, leveraging the fluorescent properties of Erythrosin. aphrc.orgbohrium.comresearchgate.net These methods often involve the formation of a complex between Erythrosin and another compound, leading to a measurable change in fluorescence intensity. aphrc.orgbohrium.com For instance, the quenching of Erythrosin B's fluorescence has been used to determine the concentration of other substances. bohrium.comresearchgate.net

The table below summarizes key parameters from a validated RP-HPLC method for Erythrosin determination. ajrconline.org

ParameterValue
Linear Range 0.2–1 µg/ml
Correlation Coefficient (r²) 0.99957
Limit of Detection (LOD) 0.1 ng/ml
Limit of Quantitation (LOQ) 1 ng/ml

Interlaboratory Studies and Standardization of Analytical Procedures

Interlaboratory studies, also known as collaborative trials, are crucial for the standardization of analytical procedures. nih.govarizona.edu These studies involve multiple laboratories analyzing the same samples to assess the reproducibility and reliability of a method. nih.gov The data generated from such studies can be used to establish the method's performance characteristics and to determine its uncertainty. nih.gov

For Erythrosin, the importance of interlaboratory comparison is highlighted in the context of ensuring consistent quality control across different manufacturing sites and regulatory bodies. tajhizkala.ir By participating in these studies, laboratories can validate their analytical procedures against a common standard. hpst.cz

The process of an interlaboratory study typically involves:

Protocol Development: A detailed protocol is established, outlining the analytical method, sample preparation, and reporting requirements. arizona.edu

Sample Distribution: Identical, homogeneous samples are distributed to the participating laboratories.

Analysis: Each laboratory analyzes the samples according to the specified protocol.

While specific, large-scale interlaboratory studies focused solely on Erythrosin are not extensively detailed in the provided search results, the principles of such studies are well-established within the broader field of analytical chemistry and are essential for the standardization of any analytical method used for regulatory purposes. nih.govarizona.edu The goal is to ensure that results are comparable and reliable, regardless of where the analysis is performed. acs.org

Policy Analysis of Industrial Chemical Regulations Affecting Erythrosin Production and Use

The production and use of Erythrosin are governed by a complex web of national and international regulations. These regulations are designed to ensure the safety of chemicals used in consumer products.

In the European Union , Erythrosin (E 127) is regulated as a food colorant under Regulation (EC) No. 1333/2008. mdpi.com Its use is restricted to specific food categories, such as cocktail cherries and candied cherries, with maximum permitted levels. europa.eu The European Food Safety Authority (EFSA) is responsible for re-evaluating the safety of food additives based on new scientific data. mdpi.com For cosmetic use, Erythrosin (CI 45430) was previously permitted but has faced increased scrutiny, with proposals to remove it from the list of approved colorants due to concerns about iodine intake. europa.eu

In the United States , the Food and Drug Administration (FDA) regulates Erythrosin, known as FD&C Red No. 3. usbcertification.compbs.org In 1990, the FDA banned the use of Red No. 3 in cosmetics and externally applied drugs due to studies linking it to thyroid tumors in rats. pbs.orgeuropa.eu More recently, in January 2025, the FDA announced a ban on the use of Red No. 3 in food and pharmaceutical products, with compliance dates set for 2027 and 2028, respectively. usbcertification.compbs.org This decision was based on the accumulation of scientific evidence regarding its potential health risks. pbs.org

Other international bodies and national regulations also play a role:

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides scientific advice and establishes acceptable daily intakes (ADIs) for food additives. sci-int.com

In India , the Bureau of Indian Standards (BIS) has established standards for food-grade Erythrosin (IS 1697:1994), which outlines the requirements and methods of sampling and testing. resource.org

In Australia , Erythrosin is listed on the Australian Inventory of Industrial Chemicals (AIIC). carlroth.com

These regulations impact the industrial production and use of Erythrosin by setting limits on its application, mandating specific purity criteria, and requiring manufacturers to adhere to good manufacturing practices. proquimac.comcdhfinechemical.com The trend towards stricter regulations, as seen with the recent FDA ban, is pushing industries to seek alternative colorants. usbcertification.com

The following table provides a high-level overview of the regulatory status of Erythrosin in different regions:

Region/OrganizationRegulatory Body/StandardStatus for Food UseStatus for Cosmetic Use
European Union EFSA / Regulation (EC) No. 1333/2008Restricted use in specific products europa.euUse is heavily restricted or disallowed atamanchemicals.com
United States FDABanned as of January 2025 (effective 2027/2028) usbcertification.compbs.orgBanned europa.eu
India BIS / IS 1697:1994Permitted under BIS certification resource.orgNot specified
JECFA FAO/WHOEstablishes Acceptable Daily Intake (ADI) sci-int.comNot applicable

Impurity Profiling and Quality Control in Commercial Formulations for Industrial Use

Impurity profiling is a critical component of quality control for any pharmaceutical or industrial chemical, including Erythrosin. pharmaguideline.comresearchgate.netajptr.com It involves the identification, quantification, and characterization of impurities present in a substance. researchgate.net The presence of impurities, even in trace amounts, can affect the efficacy and safety of the final product. walshmedicalmedia.com

Impurities in Erythrosin can arise from several sources: pharmaguideline.comajptr.com

Starting materials and intermediates: Unreacted raw materials or intermediate compounds from the synthesis process.

By-products: Formed from side reactions during manufacturing. The manufacturing process of Erythrosin involves the iodination of fluorescein (B123965). fao.org

Degradation products: Formed during storage or exposure to light, heat, or extreme pH. atamanchemicals.com

Reagents, ligands, and catalysts: Used in the manufacturing process.

Residual solvents: Organic or inorganic liquids used during production.

Regulatory guidelines, such as those from the ICH, provide a framework for the control of impurities. walshmedicalmedia.com Impurities present above a certain threshold (e.g., 0.1%) generally need to be identified and quantified. pharmaguideline.comajptr.com

For Erythrosin, the manufacturing process can result in subsidiary coloring components, such as fluorescein and various iodinated fluoresceins. fao.org Specifications often limit the total amount of these subsidiary colors. For example, some standards require the total coloring matter to be at least 87% and may set a limit for fluorescein at less than 20 mg/kg. europa.euresearchgate.net

Analytical techniques used for impurity profiling include: ajptr.comwalshmedicalmedia.com

High-Performance Liquid Chromatography (HPLC): A powerful separation technique for identifying and quantifying impurities. walshmedicalmedia.com

Gas Chromatography (GC): Particularly useful for identifying residual solvents. ajptr.com

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS) to provide structural information for impurity identification. ajptr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated impurities. walshmedicalmedia.com

The table below lists some potential impurities in Erythrosin. fao.orgpharmaffiliates.com

Impurity NameChemical NameSource
Fluorescein2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acidStarting material/by-product
2',4',5'-Triiodofluorescein (B12726847)-By-product
2',4',7'-Triiodofluorescein-By-product
4',5'-Diiodofluorescein-By-product

Strict quality control measures, including rigorous impurity profiling, are essential to ensure that commercial formulations of Erythrosin meet regulatory requirements and are safe for their intended industrial applications. proquimac.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthesis Routes and Sustainable Production

The conventional synthesis of Erythrosin Yellowish involves the iodination of fluorescein (B123965), which is a condensation product of resorcinol (B1680541) and phthalic anhydride (B1165640). nih.govusv.ronih.gov This process can be resource-intensive and generate by-products. Consequently, researchers are actively seeking greener and more sustainable production methods.

Current research is focused on:

Green Synthesis: A novel approach involves the use of polydopamine-based molecularly imprinted polymers on magnetic nanoparticles (Fe3O4@PDA@MIP) for the extraction and determination of Erythrosin B. researchgate.net This method is notable for its self-polymerization process, which eliminates the need for a polymerization initiator. researchgate.net

Reprecipitation Methods: A simple and efficient reprecipitation technique has been developed to prepare nanoparticles of related fluorescent organic compounds. researchgate.net This method involves injecting a solution of the compound in an organic solvent into an aqueous solution containing a surfactant, followed by stirring and sonication. researchgate.net

Sustainable Dyeing Processes: The broader textile industry is moving towards more sustainable dyeing techniques, such as waterless dyeing using supercritical CO2 and bio-dyeing, which utilizes microbial activity for dye production. oncatex.com While not specific to this compound, these trends indicate a shift towards more environmentally friendly manufacturing processes that could be adapted for xanthene dyes.

A key area of investigation is the development of synthesis routes that minimize the use of hazardous reagents and reduce energy consumption. The goal is to create a more economical and environmentally benign production cycle for this compound and its derivatives.

Miniaturized and On-Site Analytical Technologies

The need for rapid and portable detection of this compound in various matrices, including food and environmental samples, has spurred the development of miniaturized analytical technologies.

Current and Emerging Technologies:

TechnologyPrincipleAdvantages
Miniaturized NIR Spectroscopy Utilizes the near-infrared region of the electromagnetic spectrum to identify and quantify substances based on molecular vibrations. drawellanalytical.comPortability, real-time analysis, non-invasive testing, and cost-effectiveness. drawellanalytical.com
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Separates ions based on their electrophoretic mobility in a capillary. LIF detection provides high sensitivity.High selectivity, minimization of matrix effects, and very low limits of detection. researchgate.net
Magnetic Dispersive Solid-Phase Extraction (M-dSPE) with UFLC-MS/MS Uses magnetic nanoparticles to extract the analyte from a sample, followed by analysis using ultra-fast liquid chromatography-tandem mass spectrometry. nih.govSimple, sensitive, and effective for monitoring in food safety applications. nih.gov
Smartphone-Based Detection Utilizes the camera and processing power of a smartphone for colorimetric analysis, often coupled with a portable extraction method. researchgate.netPortability, accessibility, and ease of use for on-site analysis.
Flow Injection Analysis (FIA) A method where a sample is injected into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector.Rapid, low-cost, and suitable for the determination of various compounds. researchgate.net

These technologies offer significant advantages over traditional laboratory-based methods, which can be time-consuming and require expensive equipment. researchgate.net The development of these on-site analytical tools is crucial for ensuring food safety and monitoring environmental compliance. researchgate.net

Advanced Modeling for Complex Environmental and Biological Interactions

Understanding the behavior of this compound in complex systems is critical for assessing its potential environmental and biological impact. Advanced modeling techniques are being employed to predict its fate, transport, and interactions.

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): This method relates the chemical structure of a molecule to its biological activity. It can be used to predict the potential toxicity and bonding behavior of dyes. researchgate.net

Molecular Modeling: Software is used to determine bonding parameters and understand the interactions between dye molecules and their substrates. researchgate.net This can help in predicting how this compound might interact with biological molecules.

In-vitro High-Throughput Screening Assays: Systems like ToxCast™ provide data on the potential interactions of chemicals with various biological pathways. ca.gov Data from these assays can be used to model the potential for endocrine disruption and other biological effects. ca.gov

Photobleaching and Singlet Oxygen Quantum Yield Studies: These studies investigate the degradation of the dye under light and its efficiency in producing reactive oxygen species. researchgate.net The results are crucial for understanding its photochemical behavior in different environments. researchgate.net

These modeling approaches provide valuable insights that can guide further experimental research and inform risk assessments. For instance, modeling has been used to understand the binding of Erythrosin B to flavivirus NS3 proteases, highlighting its potential as an antiviral agent. nih.gov

Untapped Applications in Emerging Technologies

While primarily known as a colorant, the unique photochemical properties of this compound are leading to its exploration in various emerging technologies.

Potential Applications:

TechnologyApplication of this compound
Photodynamic Therapy (PDT) As a photosensitizer, Erythrosin can be activated by light to produce reactive oxygen species that can destroy tumor cells. nih.gov
Antiviral Agents Erythrosin B has been shown to inhibit the replication of viruses like Zika virus by targeting viral proteases. nih.govnih.gov
Photocatalysis The dye can be used in photocatalytic processes for the degradation of other organic pollutants. researchgate.net
Food Preservation Its photo- and sonodynamic properties could be harnessed for the disinfection of food, improving safety and quality. nih.gov
Sensors The fluorescence properties of Erythrosin and its derivatives make them suitable for use in developing new sensors. researchgate.net

Research into these applications is still in its early stages, but it highlights the potential for this compound to be repurposed for high-value technological uses beyond its role as a simple color additive.

Synergistic Approaches in Degradation and Remediation

The removal of this compound from wastewater is a significant environmental challenge. Researchers are exploring synergistic approaches that combine different degradation and remediation techniques to enhance efficiency.

Synergistic Methods:

Photoelectro-Fenton (PEF) and Solar Photoelectro-Fenton (SPEF): These advanced oxidation processes combine electrolysis, Fenton's reagent, and UV or solar light to generate highly reactive hydroxyl radicals that can effectively degrade the dye. researchgate.net The SPEF process, in particular, has shown promise due to its lower energy demand. researchgate.net

Sono-photodynamic Treatment: This approach combines ultrasound and light to excite a sensitizer (B1316253) like Erythrosin, leading to enhanced production of reactive oxygen species for applications like bacterial inactivation. nih.gov

Combined Adsorption and Photocatalysis: Using materials that can both adsorb the dye and act as a photocatalyst under irradiation can lead to more efficient removal from water. researchgate.net

Dielectric Barrier Discharge (DBD) Plasma: This non-thermal plasma technology generates a variety of reactive oxygen and nitrogen species that can degrade complex organic molecules like Erythrosin. researchgate.net

Biosorption and Bioaccumulation: Utilizing microorganisms like fungi and yeast to remove dyes from wastewater through either surface adsorption (biosorption) or cellular uptake (bioaccumulation) is an eco-friendly approach. science.govresearchgate.net

These synergistic methods offer the potential for more complete and cost-effective remediation of water contaminated with this compound and other synthetic dyes.

Q & A

Q. How can researchers mitigate batch-dependent variability in this compound’s spectral properties?

  • Methodological Answer : Implement a pre-experiment calibration protocol:

Measure absorbance/fluorescence of a reference standard under fixed conditions.

Normalize experimental data to the reference.

Archive batch-specific spectral profiles in open-access repositories for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.